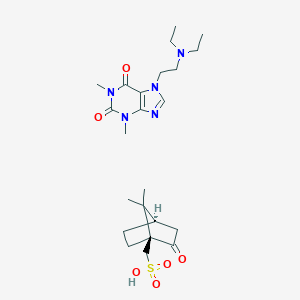
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, leading to its anxiolytic and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and analgesic effects. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have low toxicity in animal models, making it a safe candidate for use in lab experiments. However, one of the limitations of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different animal models.
Direcciones Futuras
There are several future directions for the research on N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide. One potential direction is the development of new drugs based on the structure of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide for the treatment of anxiety and pain disorders. Another direction is the study of the mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide to better understand its pharmacological properties. Additionally, the anti-inflammatory properties of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide could be further studied for the development of new drugs for the treatment of inflammatory disorders.
Métodos De Síntesis
The synthesis of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide involves the reaction of N-methyl-4-phenylpiperidine-4-carboxamide with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have anxiolytic and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and pain disorders.
Propiedades
IUPAC Name |
N-methyl-N-(4-phenylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16(2)14(8-10-15-11-9-14)13-6-4-3-5-7-13/h3-7,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKPQUARWXXLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622150 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
CAS RN |
172733-87-8 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)




![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)


